

# N-Carbamoylsarcosine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name:	N-Carbamoylsarcosine
CAS No.:	30565-25-4
Cat. No.:	B1267706

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## Introduction

**N-Carbamoylsarcosine**, a key intermediate in microbial creatinine metabolism, is a molecule of growing interest within the scientific community. Its position at the crossroads of amino acid metabolism and renal function presents unique opportunities for its application as a biomarker and a tool in drug development. This guide provides an in-depth exploration of **N-Carbamoylsarcosine**, from its fundamental chemical properties to its potential clinical significance. We will delve into its molecular characteristics, metabolic context, and the analytical methodologies required for its accurate quantification, offering a comprehensive resource for researchers and drug development professionals.

## Part 1: Core Molecular and Chemical Properties

### Chemical Identity and Structure

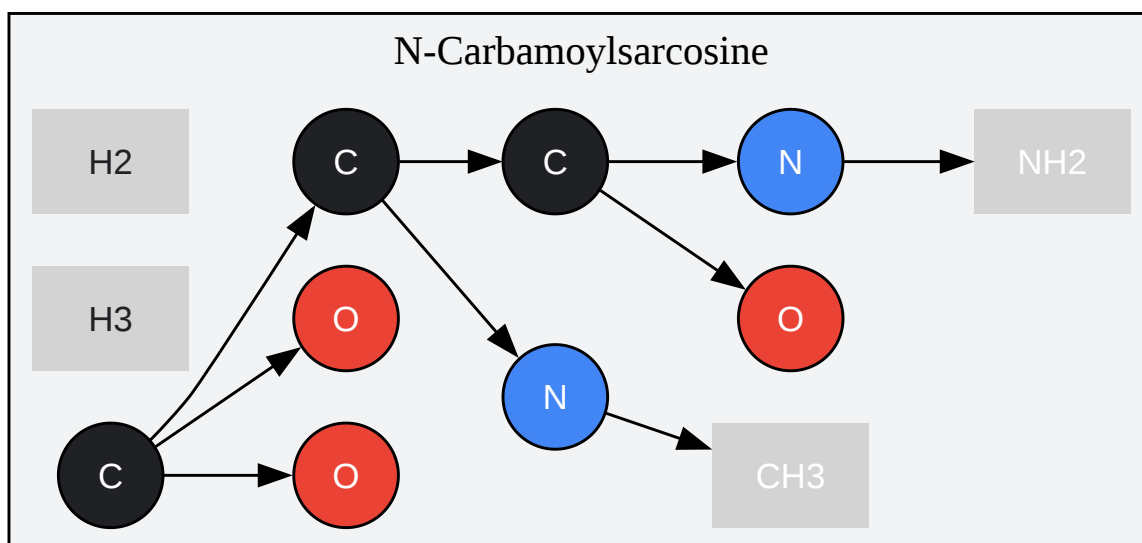
**N-Carbamoylsarcosine** is the N-carbamoyl derivative of sarcosine (N-methylglycine)[1]. Its systematic IUPAC name is 2-[carbamoyl(methyl)amino]acetic acid[1].

Table 1: Chemical Identifiers for **N-Carbamoylsarcosine**

Identifier	Value	Source
CAS Number	30565-25-4	[1]
Molecular Formula	C4H8N2O3	[1]
Molecular Weight	132.12 g/mol	[1]
SMILES	CN(CC(=O)O)C(=O)N	[1]
InChI	InChI=1S/C4H8N2O3/c1-6(4(5)9)2-3(7)8/h2H2,1H3,(H2,5,9)(H,7,8)	[1]

## Molecular Structure

The molecular structure of **N-Carbamoylsarcosine** features a central nitrogen atom bonded to a methyl group, a carboxymethyl group, and a carbamoyl group. This structure is fundamental to its chemical reactivity and biological function.



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Caption: 2D Molecular Structure of **N-Carbamoylsarcosine**.

## Part 2: The Metabolic Significance of N-Carbamoylsarcosine

### Role in Microbial Creatinine Degradation

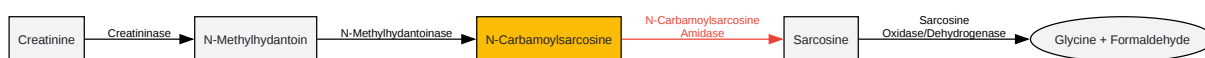
**N-Carbamoylsarcosine** is a crucial intermediate in the microbial degradation pathway of creatinine[2]. This pathway is particularly relevant in the context of renal health and disease. In this multi-step enzymatic process, creatinine is first converted to N-methylhydantoin, which is then hydrolyzed to **N-Carbamoylsarcosine**[2]. The final step involves the enzymatic breakdown of **N-Carbamoylsarcosine**.

### The Key Enzyme: N-Carbamoylsarcosine Amidase

The hydrolysis of **N-Carbamoylsarcosine** is catalyzed by the enzyme **N-carbamoylsarcosine amidase** (EC 3.5.1.59), also known as **N-carbamoylsarcosine amidohydrolase**[2][3]. This enzyme facilitates the breakdown of **N-Carbamoylsarcosine** into sarcosine, carbon dioxide, and ammonia[2][3].

Reaction: **N-Carbamoylsarcosine** + H<sub>2</sub>O → Sarcosine + CO<sub>2</sub> + NH<sub>3</sub>[3]

The structural and functional characteristics of **N-carbamoylsarcosine amidase** have been elucidated, revealing a conserved catalytic triad of cysteine, aspartate, and lysine residues that are essential for its enzymatic activity[2]. Molecular modeling studies have demonstrated the high selectivity of this enzyme for **N-Carbamoylsarcosine**[2].



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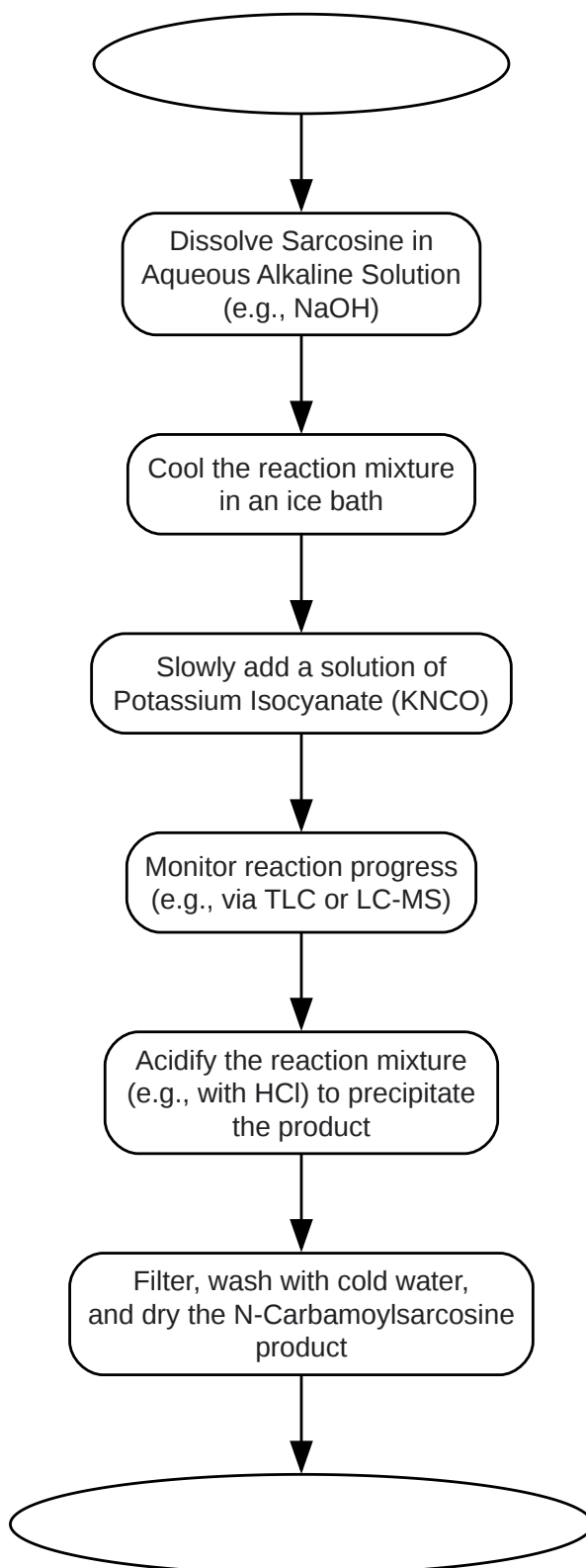
Caption: Microbial Creatinine Degradation Pathway Highlighting **N-Carbamoylsarcosine**.

## Part 3: Synthesis and Analytical Quantification

## Chemical Synthesis

While the enzymatic production of **N-Carbamoylsarcosine** is well-documented in microbial systems, a standardized chemical synthesis protocol is less commonly reported in the literature. However, based on general principles of organic chemistry, a plausible synthetic route would involve the reaction of sarcosine with a carbamoylating agent. One potential approach is the reaction of sarcosine with isocyanic acid (HNCO) or a salt thereof, such as potassium isocyanate, under controlled pH conditions.

Hypothetical Synthesis Workflow:



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Caption: A Proposed Workflow for the Chemical Synthesis of **N-Carbamoylsarcosine**.

## Analytical Quantification

Accurate quantification of **N-Carbamoylsarcosine** in biological matrices is essential for its validation as a biomarker. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and selectivity[4][5].

Table 2: Key Parameters for LC-MS/MS Quantification of **N-Carbamoylsarcosine**

Parameter	Description
Sample Preparation	Protein precipitation followed by solid-phase extraction (SPE) is a common approach to remove interfering substances from plasma or urine samples[6].
Chromatographic Separation	A reversed-phase C18 column is typically used for separation, with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid[6].
Mass Spectrometry Detection	Electrospray ionization (ESI) in positive ion mode is generally suitable for the detection of N-Carbamoylsarcosine. Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions.
Internal Standard	The use of a stable isotope-labeled internal standard (e.g., <sup>13</sup> C, <sup>15</sup> N-labeled N-Carbamoylsarcosine) is crucial for accurate and precise quantification, as it corrects for matrix effects and variations in instrument response[4].

## Part 4: Clinical Relevance and Application in Drug Development

## N-Carbamoylsarcosine as a Biomarker for Renal Function

Given its central role in the degradation of creatinine, a well-established marker of kidney function, **N-Carbamoylsarcosine** holds promise as a novel biomarker for renal health. In conditions such as chronic renal failure, the activity of gut microbiota capable of degrading creatinine can be altered, potentially leading to changes in the levels of **N-Carbamoylsarcosine**[2]. Monitoring these levels could provide a more nuanced assessment of renal function and the impact of therapeutic interventions. The integration of **N-Carbamoylsarcosine** into a panel of renal biomarkers could enhance the early detection and monitoring of kidney disease[7][8].

## Experimental Protocol: Enzymatic Assay for N-Carbamoylsarcosine Determination

The determination of **N-Carbamoylsarcosine** can be achieved through an enzymatic assay that leverages the specificity of **N-carbamoylsarcosine** amidase. This assay is based on the principle that the hydrolysis of **N-Carbamoylsarcosine** produces sarcosine, which can then be quantified.

### Step-by-Step Protocol:

- **Sample Preparation:** Prepare the biological sample (e.g., urine, plasma) by appropriate dilution and removal of interfering substances.
- **Reaction Mixture Preparation:** In a microplate well or cuvette, prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.5), the sample, and **N-carbamoylsarcosine** amidase.
- **Incubation:** Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration to allow for the complete conversion of **N-Carbamoylsarcosine** to sarcosine.
- **Sarcosine Quantification:** The concentration of the resulting sarcosine can be determined using a coupled enzymatic reaction with sarcosine oxidase. This reaction produces hydrogen

peroxide, which can be measured colorimetrically or fluorometrically using a suitable indicator dye (e.g., Amplex Red) and horseradish peroxidase.

- Data Analysis: Construct a standard curve using known concentrations of **N-Carbamoylsarcosine** to determine the concentration in the unknown samples.

This enzymatic assay provides a specific and sensitive method for the quantification of **N-Carbamoylsarcosine** and can be adapted for high-throughput screening applications in clinical and research settings.

## Conclusion

**N-Carbamoylsarcosine** is a molecule with significant potential in the fields of clinical diagnostics and drug development. Its unique position in the creatinine degradation pathway makes it a compelling candidate as a biomarker for renal function. A thorough understanding of its chemical properties, metabolic context, and analytical methodologies is paramount for harnessing its full potential. This technical guide provides a foundational resource for researchers and professionals seeking to explore the multifaceted role of **N-Carbamoylsarcosine** in health and disease. Further research into its clinical utility and the development of robust, validated assays will undoubtedly pave the way for its integration into routine clinical practice and drug development pipelines.

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